3-Isocyanatobenzoyl chloride
Overview
Description
3-Isocyanatobenzoyl chloride: is an organic compound with the molecular formula C₈H₄ClNO₂ . It is an aryl isocyanate, characterized by the presence of both an isocyanate group (-N=C=O) and a benzoyl chloride group (-COCl) attached to a benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Isocyanatobenzoyl chloride can be synthesized through the reaction of 3-aminobenzoyl chloride with phosgene. The reaction typically occurs in the presence of a solvent such as 1,4-dioxane and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and distillation to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Isocyanatobenzoyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and water are common nucleophiles that react with this compound.
Solvents: Solvents like dichloromethane and tetrahydrofuran are often used to facilitate these reactions.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Scientific Research Applications
Chemistry: 3-Isocyanatobenzoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of polymers and other materials with specific functional properties .
Biology and Medicine: In biological research, this compound is used to modify proteins and peptides, enabling the study of protein interactions and functions. It is also employed in the development of pharmaceuticals, where it serves as a building block for drug molecules .
Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants. Its reactivity makes it suitable for creating materials with enhanced durability and performance .
Mechanism of Action
The mechanism of action of 3-isocyanatobenzoyl chloride involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) reacts with nucleophilic groups such as amines and alcohols, leading to the formation of ureas and carbamates. This reactivity is utilized in various chemical synthesis processes to create complex molecules and materials .
Comparison with Similar Compounds
Benzoyl chloride: Lacks the isocyanate group and is less reactive in certain nucleophilic addition reactions.
Phenyl isocyanate: Contains only the isocyanate group without the benzoyl chloride functionality.
Uniqueness: 3-Isocyanatobenzoyl chloride is unique due to the presence of both the isocyanate and benzoyl chloride groups, which allows it to participate in a wider range of chemical reactions compared to its similar counterparts. This dual functionality makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
3-isocyanatobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-8(12)6-2-1-3-7(4-6)10-5-11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLVOWAHPPPNLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=O)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10410535 | |
Record name | 3-Isocyanatobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10410535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5180-79-0 | |
Record name | 3-Isocyanatobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5180-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Isocyanatobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10410535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Isocyanatobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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